methyl 4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzoate
Description
Methyl 4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzoate is a synthetic organic compound featuring a tetrahydroisoquinoline core substituted with a 1-methylpyrazole moiety at the 4-position and a methyl benzoate ester group at the 2-carbonyl position.
Properties
IUPAC Name |
methyl 4-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-24-12-18(11-23-24)20-14-25(13-17-5-3-4-6-19(17)20)21(26)15-7-9-16(10-8-15)22(27)28-2/h3-12,20H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTFRQZWTMTUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and highlighting relevant data.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Contains a pyrazole moiety, which is often associated with various pharmacological activities.
- The tetrahydroisoquinoline structure contributes to its bioactivity and potential therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that this compound inhibited the growth of breast cancer cell lines (MCF-7) by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In a series of tests against bacterial strains such as Staphylococcus aureus and Escherichia coli, it exhibited effective inhibition at relatively low concentrations.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics with a moderate half-life.
Toxicological Studies
Toxicity assessments in animal models indicate that the compound has a low toxicity profile at therapeutic doses. However, further studies are needed to fully understand its safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural analogues can be inferred from the evidence:
Example from European Patent (): Compound: 2,4-Dimethoxybenzyl (1S,2R)-2-((S)-8-((1-isopropyl-1H-1,2,3-triazol-4-yl)methoxy)-1-((1-oxoisoindolin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-cyclohexane-1-carboxylate. Key Differences:
- Heterocycle: A triazole (1-isopropyl-1H-1,2,3-triazol-4-yl) replaces the pyrazole group in the target compound.
- Substituents: A dimethoxybenzyl ester and cyclohexane carboxylate are present instead of the methyl benzoate ester.
- Synthetic Route: Both compounds likely employ similar coupling strategies (e.g., bromomethyl-heteroaryl intermediates).
Intermediate from ECHEMI (): Compound: 4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride. Key Differences: Lacks the methyl benzoate ester and 2-carbonyl group. Role: This intermediate is commercially available, suggesting the pyrazole-tetrahydroisoquinoline moiety is a common building block for derivatization. The addition of the benzoate group in the target compound likely modifies lipophilicity and bioavailability .
Hypothetical Property Comparison (Table)
Research Findings and Limitations
- Structural Insights: No crystallographic data for the target compound is provided, but SHELX programs (e.g., SHELXL) are standard for refining such structures .
- Biological Data Gap: The evidence lacks comparative bioactivity data. Pyrazole and triazole substituents are known to influence kinase binding; triazoles often exhibit better metabolic stability .
- Synthetic Pathways: The patent example () suggests bromomethyl-heteroaryl intermediates are viable for functionalizing tetrahydroisoquinoline cores, a strategy applicable to the target compound .
Preparation Methods
Construction of the Tetrahydroisoquinoline Core
The THIQ scaffold is central to the target molecule. Two primary methods dominate its synthesis:
Pictet-Spengler Cyclization
The Pictet-Spengler reaction condenses β-arylethylamines with carbonyl compounds to form THIQs. For example, (S)-reticuline, a biosynthetic precursor to THIQ alkaloids, is synthesized via enzymatic coupling of dopamine and 4-hydroxyphenylacetaldehyde. Adapting this, a β-arylethylamine derivative (e.g., 61 ) reacts with an aldehyde (e.g., 62 ) under acidic conditions to yield the THIQ core. Catalysts like polyphosphoric acid (PPA) enhance cyclization efficiency.
Bischler-Napieralski Cyclization
Synthesis of the Methyl Benzoate Moiety
The benzoate ester is synthesized via esterification or transesterification:
Methoxycarbonylation of Acetophenone
As demonstrated by Wu et al., methyl benzoate is synthesized from acetophenone and dimethyl carbonate (DMC) over MgO catalysts. At 260°C, acetophenone undergoes α-C–H activation to form a carbanion, which reacts with DMC to yield methyl benzoate (59.8% selectivity).
Table 2: Optimization of Methyl Benzoate Synthesis
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| MgO | 260 | 72.0 | 59.8 |
| CaO | 260 | 68.5 | 54.2 |
| None | 260 | 0 | 0 |
Coupling of THIQ and Benzoate Moieties
The THIQ and benzoate units are linked via amide or ester bonds:
Integrated Synthetic Route
Combining these steps, a plausible synthesis is:
- THIQ Core : Bischler-Napieralski cyclization of amide 85 yields THIQ 87 .
- Pyrazole Introduction : Suzuki coupling of 87 with 1-methylpyrazole-4-boronic acid gives 84 .
- Benzoate Synthesis : Methoxycarbonylation of acetophenone produces methyl benzoate.
- Coupling : Friedel-Crafts acylation links 84 to methyl benzoate, yielding the target compound.
Challenges and Optimization
- Regioselectivity : Competing reactions during THIQ functionalization require careful catalyst selection (e.g., PIFA for oxidative coupling).
- Thermal Stability : High-temperature steps (e.g., 260°C for methoxycarbonylation) may degrade sensitive intermediates.
- Stereochemistry : Chiral centers in the THIQ core demand enantioselective methods, such as enzymatic catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
